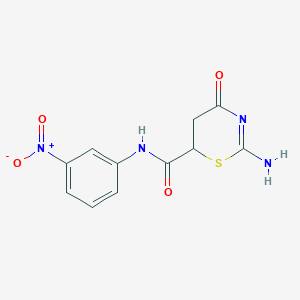![molecular formula C17H18N2O3S2 B5151317 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide](/img/structure/B5151317.png)
1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide, also known as indapamide, is a sulfonamide diuretic drug that is widely used in the treatment of hypertension and edema. It was first synthesized in the 1960s and has since become a popular medication due to its effectiveness and low risk of adverse effects. In
Mécanisme D'action
Indapamide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, which leads to increased urine output and decreased fluid retention. This mechanism of action is similar to other diuretic drugs, such as furosemide and hydrochlorothiazide. However, 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide has been shown to have a longer duration of action and a lower risk of electrolyte imbalances compared to other diuretics.
Biochemical and Physiological Effects
Indapamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to decrease plasma renin activity, increase potassium excretion, and improve endothelial function. Indapamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects in the treatment of hypertension and other cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Indapamide has a number of advantages and limitations for use in lab experiments. Its well-established synthesis method and low risk of adverse effects make it a popular choice for researchers studying hypertension, edema, and other cardiovascular diseases. However, its specificity for the sodium-chloride cotransporter in the kidneys may limit its use in studies investigating other physiological processes.
Orientations Futures
There are a number of future directions for research on 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide. One area of interest is the potential use of 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide in the treatment of diabetes and other metabolic disorders. Other areas of research include investigating the long-term effects of 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide on cardiovascular health and exploring new methods of synthesis to improve its efficacy and reduce its environmental impact.
Conclusion
In conclusion, 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide is a widely used diuretic drug that has been extensively studied for its therapeutic effects in the treatment of hypertension and edema. Its well-established synthesis method, scientific research applications, and low risk of adverse effects make it a popular choice for researchers studying cardiovascular diseases. Future research on 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide may lead to new treatments for diabetes and other metabolic disorders, as well as a better understanding of its long-term effects on cardiovascular health.
Méthodes De Synthèse
Indapamide can be synthesized by reacting 2-methylthiophenylamine with acetic anhydride to form 1-acetyl-2-methylthiophenylamine, which is then reacted with indoline-2-sulfonamide to produce 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide. This method of synthesis has been well-established and is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
Indapamide has been extensively studied for its therapeutic effects in the treatment of hypertension and edema. It has been shown to effectively lower blood pressure and reduce swelling in patients with congestive heart failure, kidney disease, and liver disease. Indapamide has also been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance in animal studies.
Propriétés
IUPAC Name |
1-acetyl-N-(2-methylsulfanylphenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-12(20)19-10-9-13-11-14(7-8-16(13)19)24(21,22)18-15-5-3-4-6-17(15)23-2/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORAGBFHRDNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[2-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5151238.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5151246.png)

![4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5151258.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]glycine](/img/structure/B5151264.png)
![4-(2,5-dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid](/img/structure/B5151279.png)
![methyl 4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5151282.png)


![N-[5-(1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5151319.png)
![4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine](/img/structure/B5151332.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(diethylamino)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5151339.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5151349.png)